(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
Description
Properties
Molecular Formula |
C21H41NO2 |
|---|---|
Molecular Weight |
339.6 g/mol |
IUPAC Name |
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m0/s1 |
InChI Key |
IPVYNYWIRWMRHH-CFGKVWFZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Carbodiimide-Mediated Amidation
Reaction Mechanism and Optimization
The most widely reported method involves coupling (E)-octadec-9-enoic acid (oleic acid) with (2S)-1-aminopropan-2-ol using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the primary amine (Figure 1).
Critical Parameters:
- Solvent System : Dichloromethane (DCM) or dimethylformamide (DMF) optimizes solubility and reaction kinetics.
- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances acyl transfer efficiency (0.1–1.0 eq).
- Temperature : 0–25°C minimizes racemization of the (2S)-1-aminopropan-2-ol.
Yield Data:
| Reagent System | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 12 h | 88.9% | |
| DCC/DMAP | DMF | 0°C | 24 h | 84% |
Enzymatic Synthesis in Solvent-Free Systems
Lipase-Catalyzed Amidation
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the direct amidation of oleic acid with (2S)-1-aminopropan-2-ol under solvent-free conditions. The absence of organic solvents reduces side reactions and simplifies purification.
Optimization Highlights:
- Molar Ratio : A 7:1 excess of (2S)-1-aminopropan-2-ol acts as both reactant and solvent.
- Temperature : 70°C balances enzyme activity and substrate mobility.
- Stepwise Amine Addition : Three sequential additions prevent viscosity-induced mass transfer limitations.
Performance Metrics:
| Parameter | Value | Conversion | Source |
|---|---|---|---|
| Reaction Time | 24 h | 61.35% | |
| Enzyme Loading | 12% (w/w) | — |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (900 W) reduces reaction times from hours to minutes. A Lewis acid catalyst (e.g., AlCl₃) facilitates urea-mediated ammonolysis of oleic acid, followed by stereoselective amidation.
Protocol:
- Ammonolysis : Oleic acid + urea → oleoyl urea intermediate (160–200°C, 15–25 min).
- Amidation : Intermediate + (2S)-1-aminopropan-2-ol → target compound (180°C, 30 min).
Key Data:
| Condition | Value | Acid Value* | Yield | Source |
|---|---|---|---|---|
| Temperature | 200°C | ≤15 mg KOH/g | 72% | |
| Catalyst (AlCl₃) | 1 wt% | — | — |
Solid Acid-Catalyzed Synthesis
Heterogeneous Catalysis
Mesoporous ZSM-5 zeolites modified with phosphomolybdic acid enable one-pot synthesis under ambient pressure. The catalyst’s Brønsted acid sites promote both ammonolysis and amidation.
Procedure:
- Catalyst Preparation : ZSM-5 impregnated with H₃PO₄ and (NH₄)₃PMo₁₂O₄₀.
- Reaction : Oleic acid + urea + (2S)-1-aminopropan-2-ol → product (160°C, 2 h).
Outcomes:
| Parameter | Value | Purity | Source |
|---|---|---|---|
| Yield | 89.7% | 95% | |
| Catalyst Reusability | 5 cycles | — |
Comparative Analysis of Methods
Efficiency and practicality
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Carbodiimide-Mediated | 84–88.9 | High | Moderate | High |
| Enzymatic | 61.35 | Excellent | High | Medium |
| Microwave-Assisted | 72 | Moderate | High | Low |
| Solid Acid-Catalyzed | 89.7 | High | High | Low |
Industrial Feasibility
Solid acid-catalyzed and microwave-assisted methods are most viable for large-scale production due to low catalyst costs and rapid kinetics. Enzymatic routes remain niche for high-purity pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oleamide undergoes various chemical reactions, including:
Oxidation: Oleamide can be oxidized to form oleic acid and other oxidation products.
Reduction: Reduction of oleamide can yield the corresponding amine and alcohol.
Substitution: Oleamide can undergo substitution reactions with halogens or other electrophiles to form substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Oleic acid and other carboxylic acids.
Reduction: Corresponding amine and alcohol.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Oleamide has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that it may possess anti-inflammatory , analgesic , and neuroprotective properties:
- Anti-inflammatory Effects : Oleamide has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Neuroprotective Properties : Studies suggest that oleamide can protect neurons from oxidative stress, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study: Neuroprotection
A study demonstrated that oleamide administration reduced neuronal death in models of neurodegeneration, highlighting its protective role against excitotoxicity .
Cosmetic Applications
In cosmetics, oleamide is utilized for its emollient properties. It acts as a skin-conditioning agent, providing hydration and improving skin texture. Its ability to enhance the absorption of other active ingredients makes it valuable in formulations aimed at improving skin health.
- Moisturizing Agent : Oleamide can help retain moisture in the skin, making it beneficial for dry skin formulations.
- Stabilizer : It serves as an emulsifier and stabilizer in creams and lotions, ensuring a uniform consistency .
Food Science Applications
Oleamide is recognized for its potential use as a food additive due to its safety profile and functional properties:
- Flavor Enhancer : It has been identified as a flavor compound in various food products, contributing to the sensory attributes of foods .
- Preservative Properties : Oleamide exhibits antimicrobial activity, which can help extend the shelf life of food products by inhibiting spoilage organisms .
Biomedical Research Applications
Oleamide's role in biomedical research is expanding, particularly concerning its interactions with biological membranes and cellular signaling pathways:
- Cell Signaling Modulator : Research indicates that oleamide can influence endocannabinoid signaling pathways, which are crucial for various physiological processes including pain modulation and appetite regulation .
Case Study: Endocannabinoid System Interaction
A study highlighted oleamide's ability to enhance the effects of cannabinoids by acting on cannabinoid receptors, suggesting its potential use in developing new therapeutic agents targeting the endocannabinoid system .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory, neuroprotective | Reduces inflammation, protects neurons |
| Cosmetics | Emollient, stabilizer | Hydrates skin, improves formulation stability |
| Food Science | Flavor enhancer, preservative | Enhances flavor, extends shelf life |
| Biomedical Research | Cell signaling modulator | Influences endocannabinoid pathways |
Mechanism of Action
Oleamide exerts its effects through various molecular targets and pathways. It is known to interact with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Oleamide can modulate the activity of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), leading to its sedative and sleep-inducing effects. Additionally, oleamide has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids, thereby enhancing the signaling of these bioactive lipids.
Comparison with Similar Compounds
Table 1: Key Structural Features
*AM-356’s structure includes a tetraene chain, likely influencing cannabinoid receptor interactions .
Physical and Chemical Properties
Table 2: Physicochemical Data
*E-isomers typically exhibit lower density due to reduced molecular packing efficiency compared to Z-isomers .
Pharmaceutical and Industrial Relevance
- Metabolic Stability : OMDM-1’s resistance to hydrolysis contrasts with the target compound’s simpler structure, which may render it more susceptible to enzymatic degradation .
Biological Activity
(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide, commonly known as oleamide , is a fatty acid amide that has garnered significant attention in biological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- IUPAC Name : (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
- Molecular Formula : C21H41NO2
- Molar Mass : 339.56 g/mol
- Density : 0.911 g/cm³
- Melting Point : 39-40 °C
- Boiling Point : 503.6 °C (predicted) .
Oleamide functions primarily as a signaling molecule in the central nervous system (CNS). It has been shown to interact with various receptors and enzymes, influencing several physiological processes:
- Sleep Induction : Oleamide is known to promote sleep by enhancing the activity of GABA receptors, which are crucial for inhibitory neurotransmission in the brain. Studies have demonstrated that oleamide levels increase during sleep deprivation, suggesting its role in sleep regulation .
- Neuroprotective Effects : Research indicates that oleamide may protect neurons from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Properties : Oleamide exhibits anti-inflammatory effects by modulating the immune response and reducing the production of pro-inflammatory cytokines .
Biological Activities
The biological activities of oleamide can be summarized as follows:
| Activity Type | Description | References |
|---|---|---|
| Sleep Modulation | Enhances GABAergic activity, promoting sleep onset and maintenance. | |
| Neuroprotection | Protects against oxidative stress; potential use in treating neurodegenerative disorders. | |
| Anti-inflammatory | Reduces cytokine production; may be beneficial in inflammatory diseases. | |
| Pain Relief | Exhibits analgesic properties through modulation of pain pathways. |
Case Studies
Several studies have explored the effects of oleamide in various biological contexts:
- Sleep Studies : A study published in the Journal of Sleep Research found that administration of oleamide significantly increased total sleep time and reduced wakefulness in animal models, supporting its role as a natural sleep inducer .
- Neuroprotection Research : In vitro studies demonstrated that oleamide protects cultured neurons from glutamate-induced toxicity, highlighting its potential application in conditions like Alzheimer's disease .
- Inflammation Models : Research published in Frontiers in Pharmacology showed that oleamide administration reduced inflammation markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for (E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide, and how do reaction conditions influence yield and purity?
Oleamide is synthesized via two primary methods:
- Laboratory-scale synthesis : Reacting oleic acid with ammonia or amines under dehydrating conditions (e.g., using P₂O₅ or SOCl₂). This forms an intermediate oleoyl chloride, which undergoes nucleophilic substitution to yield oleamide. Temperature control (typically 60–80°C) and stoichiometric excess of ammonia are critical for minimizing side products like unreacted oleic acid .
- Industrial-scale synthesis : Catalytic hydrogenation of oleic acid using Pd/C to produce stearic acid, followed by amidation. This method achieves >95% purity but requires precise control of hydrogen pressure (1–3 atm) and reaction time (4–6 hours) to avoid over-reduction .
Q. What analytical techniques are recommended for confirming the structural integrity and stereochemical configuration of oleamide?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the (2S)-hydroxypropan-2-yl substituent and (E)-configuration of the C9 double bond. Distinctive signals include δ 5.35 ppm (olefinic protons) and δ 3.8–4.2 ppm (hydroxypropan-2-yl group) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally related amides (e.g., orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 5.31 Å, b = 6.76 Å, c = 23.40 Å) .
- Mass Spectrometry (LC-MS) : Confirms molecular weight (339.56 g/mol) and fragmentation patterns .
Q. What are the primary biological roles of oleamide in neurological and inflammatory research?
Oleamide exhibits three key activities:
- Sleep Induction : Increases GABAergic neurotransmission in sleep-deprived animal models, reducing wakefulness by 40–60% in rodent EEG studies .
- Neuroprotection : Reduces glutamate-induced excitotoxicity in neuronal cultures (IC₅₀ = 12 µM) by modulating oxidative stress pathways .
- Anti-inflammatory Effects : Suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage assays, with IC₅₀ values of 8–15 µM .
Advanced Research Questions
Q. How does oleamide modulate the endocannabinoid system, and what methodological approaches are used to study its interaction with FAAH and cannabinoid receptors?
Oleamide inhibits fatty acid amide hydrolase (FAAH) , the enzyme degrading anandamide, thereby elevating endocannabinoid levels. Methodologies include:
- In vitro FAAH inhibition assays : Radiolabeled substrate (e.g., [³H]-anandamide) quantifies enzyme activity (Ki = 2.4 µM for FAAH) .
- Receptor binding studies : Competitive displacement assays using CB₁/CB₂ cannabinoid receptor ligands (e.g., SR141716A) show oleamide enhances anandamide binding by 30–50% .
- In vivo models : Microdialysis in rodent brains measures elevated anandamide levels post-oleamide administration .
Q. What experimental strategies can resolve contradictions in reported neuroprotective efficacy of oleamide across different in vivo models?
Discrepancies arise from variables like dosage, administration route, and model specificity. Strategies include:
- Dose-response standardization : Testing 10–50 mg/kg doses in both systemic (intraperitoneal) and localized (intracerebroventricular) delivery .
- Pharmacokinetic profiling : LC-MS/MS quantifies brain bioavailability, which ranges from 5–15% depending on blood-brain barrier permeability .
- Model harmonization : Comparing results across excitotoxicity (e.g., kainic acid-induced seizures) and chronic neurodegeneration models (e.g., Aβ-injected Alzheimer’s models) .
Q. How does oleamide compare structurally and functionally to other fatty acid amides like stearamide and linoleamide?
The table below highlights key differences:
| Compound | Structural Features | Key Biological Activities | Potency (IC₅₀ or EC₅₀) |
|---|---|---|---|
| Oleamide | C18:1 (Δ9), (2S)-hydroxypropan-2-yl substituent | Sleep induction, neuroprotection, anti-inflammatory | 8–15 µM (TNF-α inhibition) |
| Stearamide | C18:0 (saturated), no double bond | Limited bioactivity; primarily an emulsifier | >100 µM (inactive in neuroassays) |
| Linoleamide | C18:2 (Δ9,12), higher unsaturation | Enhanced anti-inflammatory effects | 5–10 µM (IL-6 inhibition) |
Functional differences arise from chain length, unsaturation, and stereochemistry. For example, oleamide’s (E)-Δ9 double bond enhances membrane fluidity and receptor interactions compared to saturated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
